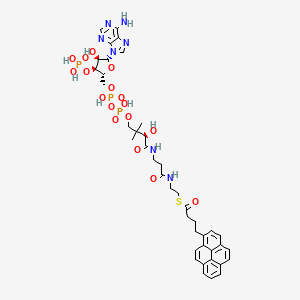

1-Pyrenebutyryl-coa

Beschreibung

Eigenschaften

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-pyren-1-ylbutanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H50N7O17P3S/c1-41(2,20-62-68(59,60)65-67(57,58)61-19-28-35(64-66(54,55)56)34(51)40(63-28)48-22-47-33-37(42)45-21-46-38(33)48)36(52)39(53)44-16-15-29(49)43-17-18-69-30(50)8-4-5-23-9-10-26-12-11-24-6-3-7-25-13-14-27(23)32(26)31(24)25/h3,6-7,9-14,21-22,28,34-36,40,51-52H,4-5,8,15-20H2,1-2H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/t28-,34-,35-,36+,40-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJCVEBQTCSQNB-IJWBJXIQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CCCC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H50N7O17P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346231 | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1037.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81923-89-9 | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081923899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pyrenebutyryl-coenzyme A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic and Preparation Methodologies for 1 Pyrenebutyryl Coa

Chemical Synthesis Pathways and Derivatization Approaches

The primary route for the chemical synthesis of 1-pyrenebutyryl-CoA involves the activation of its carboxylic acid precursor, 1-pyrenebutyric acid, followed by its reaction with Coenzyme A (CoA). A common and effective method for this activation is the use of 1,1'-carbonyldiimidazole (B1668759) (CDI). This reagent reacts with the carboxylic acid to form a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by the thiol group of Coenzyme A, resulting in the formation of the desired thioester bond in this compound. This method is favored for its mild reaction conditions and high efficiency in forming amide and ester bonds, which is analogous to the thioester formation in this synthesis. orgsyn.orgsigmaaldrich.comcarlroth.comnih.gov

The general reaction can be summarized as follows:

Activation of 1-Pyrenebutyric Acid: 1-Pyrenebutyric acid is reacted with 1,1'-carbonyldiimidazole in an anhydrous organic solvent. This reaction forms the reactive intermediate, 1-pyrenebutyryl-imidazole, and releases imidazole (B134444) and carbon dioxide.

Thioester Formation: The 1-pyrenebutyryl-imidazole intermediate is then reacted in situ with Coenzyme A. The free sulfhydryl group of Coenzyme A attacks the activated carbonyl carbon of the pyrenebutyryl moiety, displacing the imidazole and forming the stable thioester linkage of this compound.

Derivatization approaches for similar fluorescent probes often involve modifying the pyrene (B120774) ring or the linker to alter the photophysical properties or the biological targeting of the molecule. However, for this compound, the primary focus is typically on maintaining the integrity of the pyrene and CoA moieties to ensure its function as a fluorescent analog in biochemical assays.

Precursor Compounds and Intermediate Reactions in this compound Production

The production of this compound relies on key precursor compounds and a sequence of intermediate reactions.

Precursor Compounds:

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis |

| 1-Pyrenebutyric Acid | C₂₀H₁₆O₂ | 288.34 | The carboxylic acid that provides the pyrenebutyryl moiety. sigmaaldrich.comsigmaaldrich.com |

| Coenzyme A (CoA) | C₂₁H₃₆N₇O₁₆P₃S | 767.53 | The biological thiol that forms the thioester bond with the activated 1-pyrenebutyric acid. |

| 1,1'-Carbonyldiimidazole (CDI) | C₇H₆N₄O | 162.15 | The activating agent for the carboxylic acid group of 1-pyrenebutyric acid. sigmaaldrich.com |

Intermediate Reactions:

The central intermediate reaction is the formation of the acyl-imidazole derivative of 1-pyrenebutyric acid.

Formation of 1-Pyrenebutyryl-imidazole:

1-Pyrenebutyric Acid + 1,1'-Carbonyldiimidazole → 1-Pyrenebutyryl-imidazole + Imidazole + CO₂

This reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), to prevent hydrolysis of the CDI and the reactive intermediate. The reaction proceeds at room temperature. orgsyn.org

Nucleophilic Acyl Substitution:

1-Pyrenebutyryl-imidazole + Coenzyme A-SH → 1-Pyrenebutyryl-S-CoA + Imidazole

The thiol group of Coenzyme A acts as a nucleophile, attacking the carbonyl carbon of the 1-pyrenebutyryl-imidazole. The imidazole group is a good leaving group, facilitating the formation of the final thioester product.

Purification and Characterization Strategies for Research-Grade this compound Analogs

To obtain research-grade this compound, rigorous purification and characterization are essential.

Purification Strategies:

High-Performance Liquid Chromatography (HPLC) is the predominant method for purifying this compound. sigmaaldrich.comblackmeditjournal.orgnih.gov

| HPLC Method Parameters | Typical Values/Conditions |

| Column | Reversed-phase C18 column. researchgate.netgoogle.com |

| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) is commonly used. blackmeditjournal.orggoogle.com |

| Detection | UV-Vis detection at wavelengths corresponding to the absorbance of the pyrene moiety (typically around 345 nm) and fluorescence detection (excitation ~345 nm, emission ~380-400 nm). nih.govresearchgate.net |

| Sample Preparation | The crude reaction mixture is often filtered through a 0.22 or 0.45 µm filter before injection into the HPLC system. blackmeditjournal.orggoogle.com |

Solid-phase extraction (SPE) may also be employed as a preliminary cleanup step to remove unreacted starting materials and other impurities before the final HPLC purification. sigmaaldrich.com

Characterization Strategies:

A combination of spectroscopic techniques is used to confirm the identity and purity of the synthesized this compound.

| Characterization Technique | Information Obtained |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming the successful conjugation of 1-pyrenebutyric acid and Coenzyme A. Electrospray ionization (ESI) is a suitable method for this large, polar molecule. core.ac.ukresearchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure. Signals corresponding to the protons and carbons of both the pyrene ring and the Coenzyme A molecule should be present in the correct ratios. researchgate.netcore.ac.uknih.gov |

| Fluorescence Spectroscopy | Confirms the presence of the pyrene fluorophore and can be used to assess its photophysical properties. The characteristic monomer emission spectrum of pyrene is a key indicator of the compound's integrity. researchgate.netiaea.org |

| UV-Vis Spectroscopy | Used to determine the concentration of the compound and to confirm the presence of the pyrene chromophore, which has characteristic absorption maxima. researchgate.net |

The combination of these purification and characterization techniques ensures that the final product is of high purity and suitable for use in sensitive research applications.

Applications in Enzymology and Metabolic Pathway Research

Enzymatic Assay Development and Kinetics Using 1-Pyrenebutyryl-CoA as a Substrate or Inhibitor

The structural similarity of this compound to endogenous medium and long-chain fatty acyl-CoAs allows it to interact with a variety of enzymes that recognize these molecules as substrates or regulators. Its fluorescent properties provide a direct readout of binding events, enzymatic turnover, or inhibition.

Acyl-CoA synthetases (ACS) are crucial enzymes that activate fatty acids by catalyzing their ligation to coenzyme A, a primary step for their entry into most metabolic pathways. metwarebio.comnih.gov The activity of these enzymes can be monitored using 1-pyrenebutyric acid (the precursor to this compound) as a substrate. The formation of the fluorescent product, this compound, can be tracked in real-time to determine enzyme kinetics. This approach has been instrumental in characterizing various ACS isoforms, including fatty acid transport proteins (FATPs), some of which have been identified as very long-chain acyl-CoA synthetases. researchgate.netnih.gov The conversion of a fatty acid analog to its CoA ester, which is subsequently trapped within the cell, is a mechanism that can be effectively studied using such fluorescent probes. nih.gov

Acyl-CoA transferases catalyze the transfer of coenzyme A from one acyl group to another. genome.jp this compound can serve as a donor substrate in these reactions. The transfer of the CoA moiety to an acceptor molecule results in the release of 1-pyrenebutyrate, leading to a change in the fluorescence signal that can be used to quantify enzyme activity. This method is applicable to various transferases, such as butyryl-CoA:acetate (B1210297) CoA-transferase, which plays a role in gut microbiome metabolism. researchgate.net

Carnitine palmitoyltransferase (CPT) is a critical enzyme system located in the mitochondrial membrane that facilitates the transport of long-chain fatty acyl-CoAs into the mitochondrial matrix for β-oxidation. wikipedia.org Research has shown that this compound acts as a potent competitive inhibitor of CPT. nih.govacs.org This inhibition can be monitored through fluorescence-based assays, providing a powerful method for screening potential modulators of CPT activity and for studying the enzyme's mechanism.

Similarly, this compound competitively inhibits medium-chain acyl-CoA transferase activity, specifically octanoyl-CoA transferase. nih.govacs.org The inhibitory constants (Ki) for both CPT and octanoyl-CoA transferase have been determined, highlighting the probe's utility in characterizing the substrate-binding sites of these related enzymes. nih.govmedchemexpress.com

| Enzyme | Source Organism/Tissue | Probe | Type of Inhibition | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|---|

| Carnitine Palmitoyl-CoA Transferase | Rat Liver Mitochondria | This compound | Competitive | 2.1 µM | nih.govmedchemexpress.com |

| Octanoyl-CoA Transferase | Rat Liver Mitochondria | This compound | Competitive | 15 µM | nih.govmedchemexpress.com |

Fatty acid synthase (FAS) is a large, multi-domain enzyme complex that carries out the de novo synthesis of fatty acids. wikipedia.org this compound, serving as a fluorescent analog of the natural substrates acetyl-CoA and malonyl-CoA, has been used to investigate the structure and function of this complex. nih.gov In studies with chicken liver FAS, it was demonstrated that the probe covalently modifies the enzyme. nih.gov

Key findings from these investigations include:

Binding Stoichiometry : Approximately 2 moles of this compound are specifically incorporated per mole of the dimeric FAS enzyme. nih.gov

Identification of Binding Sites : Fluorescence lifetime and quenching experiments revealed two distinct classes of binding sites for the pyrene (B120774) probe. nih.gov

Nature of Covalent Linkage : Chemical analysis showed that the 1-pyrenebutyryl group becomes attached to the enzyme through ester bonds to both hydroxyl (e.g., serine) and thiol (e.g., cysteine or the phosphopantetheine arm) groups. nih.gov

These detailed mechanistic insights were made possible by the unique spectroscopic properties of the pyrene group attached to the acyl-CoA molecule.

| Enzyme | Source Organism/Tissue | Probe | Key Research Findings | Reference |

|---|---|---|---|---|

| Fatty Acid Synthase (FAS) | Chicken Liver | 4-(1-pyrenyl)butyryl-CoA (PBA-CoA) | - 2 mol of probe incorporated per mol of enzyme.

| nih.gov |

Phosphotransacylases, such as phosphotransbutyrylase, are enzymes that catalyze the reversible conversion of an acyl-CoA to an acyl-phosphate. wikipedia.org These enzymes are common in bacterial metabolic pathways. While direct studies using this compound with phosphotransacylase are not extensively documented, its potential as a research tool is clear. Given its structural similarity to butyryl-CoA, this compound could be employed as a fluorescent substrate to develop continuous, real-time assays for PTAC activity. Monitoring the change in fluorescence upon conversion to 1-pyrenebutyryl-phosphate would enable high-throughput screening and detailed kinetic analysis of this class of enzymes.

Probing Coenzyme A Dynamics and Turnover in Cellular and Subcellular Systems

Understanding the localization, transport, and turnover of the coenzyme A pool is essential for comprehending cellular metabolism. This compound serves as an excellent probe for these dynamics due to its fluorescence and its behavior in biological systems. Studies using artificial lipid vesicles have shown that this compound interacts with membranes but is largely restricted to the outer leaflet, making it a useful tool for studying processes at the membrane-cytosol interface. nih.govcapes.gov.br

The fluorescence of the pyrene group is highly sensitive to its local environment. It can exhibit both monomer and excimer (excited-state dimer) fluorescence. The ratio of excimer to monomer intensity is dependent on the local concentration of the probe, allowing researchers to study its aggregation state and microscopic concentration within subcellular compartments or on membrane surfaces. nih.gov Furthermore, this compound has been shown to be a non-competitive inhibitor of ADP-stimulated respiration in isolated mitochondria, with a Ki of 2 μM, demonstrating its ability to enter and functionally interact with components within subcellular organelles. nih.govmedchemexpress.com

Elucidation of Acyl-CoA Dependent Metabolic Pathways and Intermediates

Acyl-CoAs are central intermediates in metabolism, situated at the crossroads of catabolic (β-oxidation) and anabolic (synthesis of triglycerides, phospholipids) pathways. nih.govebi.ac.uk A fluorescent, biologically active analog like this compound allows researchers to trace the fate of acyl groups in these complex networks.

By inhibiting key enzymes, the probe can be used to study metabolic re-routing. For example, by competitively inhibiting CPT, this compound blocks the primary pathway for long-chain fatty acid degradation. nih.govacs.org This allows for the investigation of alternative metabolic fates for fatty acids, such as their incorporation into complex lipids or their entry into other oxidative pathways. This perturbation helps elucidate the regulatory mechanisms that control metabolic flux. The probe's utility was also highlighted in early research that helped characterize fatty acid transport proteins (FATP) as acyl-CoA synthetases, which function to trap fatty acids inside the cell by converting them into their membrane-impermeable CoA esters. nih.gov

Inhibition Mechanisms of Mitochondrial Respiration and Enzyme Function by this compound

This compound (PB-CoA) has been identified as an inhibitor of key processes within cellular metabolism, particularly affecting mitochondrial respiration and the function of specific enzymes involved in fatty acid metabolism. nih.gov Its inhibitory actions are attributed to its structural similarity to endogenous acyl-CoA molecules, allowing it to interact with enzymes that normally bind these substrates.

Research conducted on rat liver mitochondria has demonstrated that this compound inhibits phosphorylating, ADP-stimulated respiration through a noncompetitive mechanism. nih.gov This type of inhibition suggests that PB-CoA does not directly compete with the substrate at the enzyme's active site but rather binds to a different site, altering the enzyme's conformation and reducing its catalytic efficiency. nih.govlibretexts.org The inhibition constant (Kᵢ) for this noncompetitive inhibition of mitochondrial respiration was determined to be 2 µM. nih.gov

Detailed research findings have elucidated the specific enzymatic targets of this compound:

Carnitine Palmitoyl-CoA Transferase (CPT): This enzyme is essential for the transport of long-chain fatty acids into the mitochondrial matrix for β-oxidation. This compound competitively inhibits CPT with a reported inhibition constant (Kᵢ) of 2.1 µM. nih.gov

Octanoyl-CoA Transferase: This enzyme is also involved in fatty acid metabolism. This compound exhibits competitive inhibition against this transferase with a Kᵢ of 15 µM. nih.gov

The inhibitory properties of this compound on these central metabolic enzymes underscore its utility as a research tool for studying the dynamics of fatty acid transport and oxidation.

Inhibitory Effects of this compound

| Process/Enzyme Inhibited | Organism/System | Inhibition Type | Inhibition Constant (Kᵢ) |

| ADP-Stimulated Mitochondrial Respiration | Rat Liver Mitochondria | Noncompetitive | 2 µM nih.gov |

| Carnitine Palmitoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | 2.1 µM nih.gov |

| Octanoyl-CoA Transferase | Rat Liver Mitochondria | Competitive | 15 µM nih.gov |

Research in Membrane Biophysics and Lipidomics

Investigation of 1-Pyrenebutyryl-CoA Interactions with Model and Biological Membranes

Utilizing both artificial lipid vesicles and natural membranes, researchers have characterized the biophysical interactions of this compound, shedding light on the behavior of its endogenous counterparts.

A key aspect of understanding the biological role of acyl-CoAs is determining their ability to move across cellular membranes. Research has shown that this compound (PB-CoA) serves as an effective model for these studies. Investigations using artificial lipid vesicles have demonstrated that PB-CoA is accessible only to the outer leaflet of the bilayer. nih.gov This suggests that it does not readily cross or "flip-flop" across the lipid membrane. nih.gov The high polarity of the coenzyme A moiety is a primary reason why acyl-CoA analogs are generally unable to pass through the plasma membrane. nih.gov

In contrast, its counterpart, (1-Pyrenebutyryl)carnitine (PBC), is capable of traversing lipid vesicle bilayers, highlighting the critical role of the carrier group (carnitine vs. coenzyme A) in determining membrane permeability. nih.gov The observation that PBC can become "trapped" in the inner half of the bilayer, where it is not easily removed by external agents like bovine serum albumin, further underscores the slow transmembrane diffusion kinetics even for related molecules. nih.gov

The interaction of pyrene (B120774) derivatives with lipid bilayers leads to changes in their fluorescence emission, which can be used to deduce binding parameters and understand the membrane microenvironment. nih.gov When this compound binds to a lipid bilayer, the intensity of its fluorescence emission increases. nih.gov

Studies have determined that the critical micelle concentrations for both this compound and (1-Pyrenebutyryl)carnitine are similar to those of medium-chain fatty acyl esters, providing a basis for comparing their behavior in aqueous and lipid environments. nih.gov The binding of pyrene derivatives to lipid bilayers can be modeled to determine parameters such as the number of binding sites per lipid, which has been estimated to be between 0.2 and 0.4. nih.gov The embedding of molecules into the hydrophobic region of a lipid bilayer can affect various membrane properties, including the conformation of acyl chains and membrane thickness. opensciencepublications.com The presence of this compound within the membrane allows for the probing of these properties due to the sensitivity of pyrene's fluorescence to its local environment.

This compound is particularly valuable as a fluorescent probe because of the spectroscopic properties of its pyrene group. nih.gov Pyrene is one of the most common fluorescent labels used in membrane studies due to its ability to form excited-state dimers, known as excimers. avantiresearch.com This process is concentration-dependent. avantiresearch.com

At low concentrations, the compound exhibits monomer fluorescence. As the microscopic concentration within the membrane increases, pyrene moieties come into close proximity, leading to the formation of excimers which emit light at a longer, red-shifted wavelength (~470nm). nih.govavantiresearch.com The ratio of excimer to monomer fluorescence (E/M ratio) is therefore a direct function of the probe's local concentration within the lipid bilayer. nih.gov This property allows researchers to monitor processes like membrane fusion and the transfer of phospholipids (B1166683) between membranes. avantiresearch.com By observing changes in the E/M ratio of this compound, scientists can study the dynamics and distribution of lipid metabolites within artificial and natural membranes. nih.gov

Impact on Mitochondrial Membrane Integrity and Function

Coenzyme A and its derivatives are central to mitochondrial function, particularly in fatty acid oxidation and the Krebs cycle. nih.gov Introducing analogs like this compound can therefore have a significant impact on mitochondrial processes. Studies have shown that this compound acts as an inhibitor of key mitochondrial functions. nih.gov

Specifically, it noncompetitively inhibits ADP-stimulated (phosphorylating) respiration in isolated rat liver mitochondria. nih.gov Furthermore, it acts as a competitive inhibitor of mitochondrial enzymes crucial for fatty acid metabolism, such as carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase. nih.gov This inhibitory action is similar to that observed with other long-chain acyl-CoAs, like palmitoyl-CoA, which has been shown to inhibit the inner mitochondrial membrane anion-conducting channel (IMAC). nih.gov Such inhibition can disrupt the delicate balance of ion transport and energy production, potentially compromising the integrity of the mitochondrial membrane. nih.gov A deficiency or imbalance in the CoA pool can lead to impaired mitochondrial function and integrity, affecting membrane composition and the function of the electron transport chain. nih.gov

Data Tables

Table 1: Inhibitory Effects of this compound on Mitochondrial Enzymes and Respiration

| Target Process/Enzyme | Type of Inhibition | Inhibition Constant (K_I) / I_50 | Source |

| ADP-Stimulated Respiration | Noncompetitive | K_I = 2 µM | nih.gov |

| Carnitine Palmitoyl-CoA Transferase | Competitive | K_I = 2.1 µM | nih.gov |

| Octanoyl-CoA Transferase | Competitive | K_I = 15 µM | nih.gov |

This table summarizes the specific inhibitory actions of this compound on mitochondrial energy metabolism and fatty acid transport enzymes as documented in the literature.

Spectroscopic Methodologies and Advanced Characterization Techniques

Fluorescence Spectroscopy Applications of 1-Pyrenebutyryl-CoA

Fluorescence spectroscopy is a primary technique for leveraging the capabilities of this compound as a molecular probe. The method's sensitivity allows for the detection of subtle changes in the probe's environment, providing insights into binding events, conformational changes, and the polarity of the surrounding medium.

A key characteristic of pyrene (B120774) and its derivatives, including this compound, is the ability to form excimers. An excimer is an "excited-state dimer" that forms when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. This phenomenon is highly dependent on the proximity and orientation of the two pyrene moieties.

Monomer Emission: When this compound molecules are dilute or constrained in a way that prevents close association, they exhibit monomer fluorescence. This emission is characterized by a structured spectrum with distinct vibronic bands, typically in the 370–420 nm range. dphen1.com

Excimer Emission: At higher local concentrations, where pyrene moieties can come into close contact (within approximately 3-4 Å), a broad, structureless emission band appears at longer wavelengths, typically around 480 nm. rsc.org The intensity of this excimer fluorescence relative to the monomer fluorescence (the Ie/Im ratio) is a sensitive indicator of the microscopic concentration and proximity of the probe molecules. nih.govresearchgate.net

This property has been utilized to study the properties of artificial and natural membranes. For instance, studies have shown that both this compound (PB-CoA) and its carnitine derivative, (1-pyrenebutyryl)carnitine (PBC), exhibit both monomer and excimer fluorescence, with the relative intensities being a function of their microscopic concentrations within membranes. nih.gov This allows researchers to probe the distribution and aggregation of these molecules in lipid environments. In one study, dipyrene-labeled bisphenol A, created using a pyrene reagent, showed fluorescence in both monomer (370–420 nm) and excimer (440–520 nm) regions, demonstrating the principle of intramolecular excimer formation. dphen1.com

Fluorescence lifetime and quantum yield are fundamental photophysical parameters that provide quantitative information about the excited state of this compound and its interactions with its environment.

Fluorescence Lifetime (τ): This is the average time a molecule remains in the excited state before returning to the ground state. edinst.com It is an intrinsic property of the fluorophore but can be altered by environmental factors such as solvent polarity, viscosity, and the presence of quenching agents. For example, the fluorescence lifetime of pyrene is known to be susceptible to oxygen quenching. dtic.mil In a study of chicken liver fatty acid synthase, determining the fluorescence lifetimes of enzyme-bound pyrene helped identify two distinct classes of binding sites. nih.gov

Fluorescence Quantum Yield (Φ): This parameter represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. researchgate.net The quantum yield is highly sensitive to the environment. For instance, the fluorescence quantum yield of 1-pyrenebutyric acid was observed to be quenched by human serum albumin but increased by bovine, rabbit, and dog serum albumins, indicating differences in the binding site environment across species. nih.gov

The relationship between quantum yield and lifetime is tied to the radiative (k_r) and non-radiative (k_nr) decay rates of the excited state. researchgate.net Changes in these rates due to environmental interactions will affect both the lifetime and the quantum yield, providing complementary information about the probe's surroundings.

Table 1: Illustrative Fluorescence Properties of Pyrene Derivatives

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Monomer Emission Peak | ~375-400 nm | Indicates isolated probe molecules. |

| Excimer Emission Peak | ~480 nm | Indicates probe proximity and aggregation. rsc.org |

| Fluorescence Lifetime (τ) | Nanosecond (ns) range; sensitive to quenchers like oxygen. dtic.mil | Provides information on the dynamic and static interactions of the probe. |

| Quantum Yield (Φ) | Varies significantly with solvent and binding. | Reflects the efficiency of fluorescence and the presence of quenching processes. nih.gov |

This table provides typical values for pyrene derivatives; specific values for this compound may vary based on experimental conditions.

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a fluorophore. This can occur through various mechanisms, including collisional (dynamic) quenching and the formation of a non-fluorescent ground-state complex (static quenching). researchgate.net Quenching studies using small, mobile molecules (quenchers) are a powerful way to assess the accessibility of the this compound probe to the surrounding solvent or other molecules.

In a study involving chicken liver fatty acid synthase modified with this compound, iodide and acrylamide (B121943) were used as quenchers. nih.gov The results showed that solvent access to the pyrene binding sites was restricted. Furthermore, iodide was able to preferentially quench one of the two identified classes of binding sites, demonstrating that quenching studies can reveal detailed information about the local environment of the probe within a complex biological system. nih.gov The efficiency of quenching can be influenced by factors like electrostatic interactions; for instance, iodide ions were found to be less effective quenchers for a pyrene-substituted poly(acrylic acid) due to electrostatic repulsion from the negatively charged polymer. capes.gov.br

Fluorescence anisotropy (or polarization) provides information about the rotational mobility of the fluorescent probe. The technique is based on exciting the sample with polarized light and measuring the polarization of the emitted fluorescence. The resulting anisotropy value is related to the rotational correlation time of the fluorophore, which in turn depends on its size, the viscosity of the surrounding medium, and any constraints on its motion.

Integration with Other Spectroscopic Approaches for Structural and Dynamic Insights

While fluorescence spectroscopy provides a wealth of information, a more complete understanding of complex systems often requires integrating data from multiple spectroscopic techniques. unibas.itnumberanalytics.comopenaccessjournals.com Combining the insights from this compound fluorescence with other methods can provide a synergistic and more detailed picture of structure and dynamics.

For example, Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural details of a protein or membrane, which can complement the more dynamic and environmentally sensitive information from fluorescence. numberanalytics.comopenaccessjournals.com Similarly, Circular Dichroism (CD) spectroscopy could be used to monitor the secondary structure of a protein upon binding of this compound, correlating conformational changes with changes in the fluorescence signal. The combined use of various spectroscopic methods allows for a comprehensive characterization of molecular systems. unibas.it

Development of this compound Based Fluorescent Biosensors

The sensitivity of the pyrene fluorophore to its environment makes it an attractive component for the design of fluorescent biosensors. researchgate.net A biosensor typically consists of a biological recognition element (like a protein or nucleic acid) linked to a signal transducer (in this case, the fluorophore). microscopyu.com While many modern biosensors utilize genetically encoded fluorescent proteins, small-molecule probes like pyrene derivatives continue to be relevant. biorxiv.orgbiorxiv.org

The principle behind a this compound-based biosensor would involve a specific binding event that alters the fluorescence properties of the pyrene moiety. This could manifest as a change in fluorescence intensity, a shift in the emission wavelength, a change in the monomer-to-excimer ratio, or a change in fluorescence lifetime or anisotropy. For instance, a system could be designed where the binding of an analyte to a receptor protein causes a conformational change that either brings two pyrene moieties together (increasing excimer fluorescence) or alters the polarity of the pyrene binding pocket (changing monomer fluorescence). rsc.org The development of biosensors for metabolites like malonyl-CoA highlights the utility of such tools in monitoring cellular processes and for applications in metabolic engineering. mdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| 1-Pyrenebutyryl-coenzyme A | PB-CoA |

| (1-Pyrenebutyryl)carnitine | PBC |

| 4-(1-Pyrene)butyryl chloride | PBC |

| 4-(1-Pyrene)butyric acid-N-hydroxysuccinimide ester | PSE, PANHS |

| Iodide | I⁻ |

| Acrylamide | - |

| Bisphenol A | BPA |

| Circular Dichroism | CD |

Molecular Interactions and Structural Biology Studies

Characterization of Protein-Ligand Binding Sites and Affinities Using 1-Pyrenebutyryl-CoA

This compound serves as a fluorescent analog of natural acyl-CoA substrates, allowing for the characterization of protein-ligand binding sites and the determination of binding affinities. The fluorescence properties of the pyrene (B120774) group, such as its emission spectrum and quantum yield, can change upon binding to a protein. These changes can be monitored to quantify the binding affinity.

One of the key applications of this compound is in competitive binding assays. In these experiments, the displacement of this compound from its binding site by a non-fluorescent ligand can be monitored by the change in fluorescence. This allows for the determination of the binding affinity of the non-fluorescent ligand.

Research has utilized this compound to probe the active sites of various enzymes. For instance, it has been used to study enzymes involved in fatty acid metabolism. The binding of this compound can lead to either an enhancement or quenching of its fluorescence, depending on the nature of the binding pocket. These spectral changes provide information about the polarity and accessibility of the active site to the solvent. nih.gov

Studies on carnitine palmitoyl-CoA transferase and octanoyl-CoA transferase have demonstrated the utility of this compound as a competitive inhibitor. nih.gov By measuring the inhibition of enzyme activity at various concentrations of this compound, the inhibition constant (Ki) can be determined, which provides an estimate of the affinity of the enzyme for this fluorescent substrate analog.

| Enzyme | Inhibition Type | Ki (µM) | Reference |

|---|---|---|---|

| Carnitine Palmitoyl-CoA Transferase | Competitive | 2.1 | nih.gov |

| Octanoyl-CoA Transferase | Competitive | 15 | nih.gov |

Analysis of Conformational Changes in Enzymes and Proteins Induced by this compound Binding

The binding of a ligand to a protein often induces conformational changes that are critical for its function. The sensitivity of the pyrene fluorophore to its environment makes this compound an excellent tool for monitoring such changes. Alterations in the protein's conformation around the binding site can change the local environment of the pyrene moiety, leading to shifts in its fluorescence emission spectrum, changes in fluorescence intensity, and alterations in its fluorescence lifetime.

For example, if the binding of this compound causes a conformational change that moves the pyrene group into a more hydrophobic pocket, a blue shift in the emission spectrum and an increase in fluorescence quantum yield would be expected. Conversely, movement into a more polar or solvent-exposed environment would typically result in a red shift and a decrease in fluorescence intensity.

Furthermore, the formation of pyrene excimers can be a powerful indicator of conformational changes. Excimer formation occurs when two pyrene molecules are in close proximity (around 10 Å), resulting in a broad, red-shifted emission band. If a protein has multiple binding sites for this compound, or if the protein oligomerizes upon ligand binding, changes in the monomer and excimer fluorescence intensities can provide detailed information about the conformational dynamics of the protein assembly. The relative intensities of the monomer and excimer fluorescence are a function of the microscopic concentrations of the probe. nih.gov

Fluorescence Resonance Energy Transfer (FRET) is another technique where pyrene-containing compounds like this compound can be employed to measure distances and detect conformational changes. nih.govnih.gov In a FRET experiment, the pyrene moiety can serve as a donor fluorophore, and an acceptor fluorophore can be placed at a different site on the protein. A change in the distance between the donor and acceptor due to a conformational change will result in a change in the FRET efficiency, which can be measured spectroscopically.

Insights into Substrate Recognition and Catalytic Mechanisms at the Molecular Level

By serving as a fluorescent analog of natural substrates, this compound can provide valuable insights into the mechanisms of substrate recognition and catalysis. The binding of this probe to the active site allows for the study of the initial substrate recognition event. The changes in fluorescence upon binding can reveal the nature of the interactions between the acyl-chain and the amino acid residues in the active site.

The pyrene moiety of this compound can also be used to probe the polarity of the enzyme's active site. The fine structure of the pyrene fluorescence spectrum is sensitive to the polarity of the solvent. By analyzing the vibrational bands of the pyrene emission spectrum, information about the hydrophobicity of the substrate-binding pocket can be obtained. This is crucial for understanding how the enzyme recognizes and binds its specific acyl-CoA substrate.

Furthermore, time-resolved fluorescence spectroscopy of this compound bound to an enzyme can provide information about the dynamics of the active site during the catalytic cycle. Changes in the fluorescence lifetime of the pyrene probe can reflect alterations in the active site environment that occur during substrate binding, catalysis, and product release.

While direct catalytic conversion of this compound may differ from the natural substrate due to the bulky pyrene group, its use as a competitive inhibitor and a reporter of binding events provides critical information for elucidating the catalytic mechanism. For instance, by using this compound in stopped-flow kinetic experiments, the pre-steady-state kinetics of substrate binding can be monitored, providing insights into the initial steps of the enzymatic reaction.

Future Directions and Emerging Research Avenues for 1 Pyrenebutyryl Coa

Design and Synthesis of Next-Generation 1-Pyrenebutyryl-CoA Derived Probes with Enhanced Specificity

The effectiveness of this compound as a probe is fundamentally tied to its structural and photophysical properties. While it mimics natural acyl-CoAs, enhancing its specificity for particular enzymes or cellular processes is a primary goal for future research. The design and synthesis of next-generation probes will focus on strategic chemical modifications.

The core structure of this compound offers several points for modification: the pyrene (B120774) fluorophore, the butyryl linker, and the coenzyme A moiety. Pyrene itself is an excellent fluorophore due to its high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local environment, which allows for the formation of excimers. mdpi.comescholarship.org Modifications to the pyrene ring system, for instance, by introducing electron-donating or electron-withdrawing groups, could fine-tune its photophysical properties, such as shifting emission wavelengths to reduce interference from cellular autofluorescence.

Another avenue for enhancing specificity is through the linker. The four-carbon butyryl chain offers a degree of flexibility, but altering its length or rigidity could influence which enzymes can accommodate the probe in their active sites. For example, a more rigid linker might favor binding to enzymes with well-defined, restrictive binding pockets, thereby increasing specificity.

Furthermore, creating derivatives that target specific cellular compartments is a promising direction. By attaching specific targeting motifs, such as a morpholine (B109124) group for lysosomal targeting or a quaternized pyridine (B92270) for mitochondrial targeting, these probes could provide spatially resolved information on lipid metabolism. nih.govcardiff.ac.uk The synthesis of such targeted probes would build upon established chemical strategies, including one-step oxonium-ion-triggered alkyne carboamination sequences. cardiff.ac.uk

The development of "turn-on" or ratiometric probes derived from the this compound scaffold represents another significant advance. These probes are designed to exhibit a change in their fluorescence properties—such as an increase in intensity or a shift in emission wavelength—only upon binding to their target or undergoing an enzymatic reaction. acs.org This approach minimizes background signal and enhances sensitivity. The design principles for such probes could involve mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), which are quenched in the unbound state and restored upon interaction with the target molecule or enzyme. acs.orgacs.org

Table 1: Potential Modifications for Next-Generation this compound Probes

| Structural Component | Modification Strategy | Desired Outcome |

| Pyrene Fluorophore | Substitution with electron-donating/withdrawing groups | Tuned emission spectra, improved quantum yield |

| Incorporation into FRET pairs | Ratiometric sensing, distance measurements | |

| Butyryl Linker | Varying chain length or introducing rigidity | Enhanced enzyme specificity, altered membrane partitioning |

| Coenzyme A Moiety | Attachment of organelle-targeting signals | Subcellular localization of metabolic activity |

| Overall Structure | Design of "turn-on" mechanisms (e.g., PET) | Increased signal-to-noise ratio, real-time activity tracking |

Integration of this compound Based Tools in Quantitative Systems Biology and "Omics" Research

Systems biology and "omics" approaches aim to provide a comprehensive, quantitative understanding of complex biological processes. The integration of this compound-based tools into these fields could offer new insights into lipid metabolism and its regulation.

In proteomics , this compound derivatives can be developed as activity-based probes (ABPs). These probes would covalently label the active sites of enzymes that recognize them as substrates, such as acyl-CoA synthetases, acyltransferases, and dehydrogenases. By coupling the pyrene moiety to a reactive group that forms a stable bond with the enzyme upon catalysis, researchers can "tag" active enzymes in a complex proteome. The pyrene's fluorescence then allows for the detection and quantification of these tagged enzymes after separation by gel electrophoresis. This approach would move beyond simply measuring protein abundance (as in traditional proteomics) to providing a direct readout of enzyme activity across the proteome, a critical layer of information for understanding metabolic regulation. Chemical probe-enabled lipid droplet proteomics has already demonstrated the power of using small molecules to profile proteomes in situ without the need for organelle isolation. acs.org

In the context of metabolomics and lipidomics , this compound can serve as a tracer to follow the metabolic fate of short-chain fatty acids. By introducing the fluorescently labeled butyryl group into cells or organisms, researchers can track its incorporation into more complex lipids like triacylglycerols or its participation in other metabolic pathways. cardiff.ac.uk Combining this with mass spectrometry-based lipidomics would allow for the identification of the specific lipid species that incorporate the pyrene-labeled acyl chain. This could be particularly valuable for studying metabolic reprogramming in diseases like cancer or in response to dietary changes. nih.gov Current methods for profiling acyl-CoA pools are challenging, and a robust fluorescent analog provides a complementary approach to mass spectrometry. nih.govnih.gov

Furthermore, genetically encoded biosensors for acyl-CoA derivatives are being developed, often based on bacterial transcription factors like FadR that naturally bind acyl-CoAs. acs.orgacs.org While these biosensors are powerful for in vivo measurements, they often have broad specificity. This compound can be used in parallel in vitro assays to validate biosensor responses and to dissect the specific contributions of short-chain acyl-CoA metabolism. For example, a fluorescent assay using NBD-palmitoyl CoA has been successfully developed to measure the activity of diacylglycerol O-acyltransferase (DGAT), demonstrating the feasibility of such approaches. nih.gov

The quantitative data generated from these applications can be integrated into metabolic models to refine our understanding of metabolic fluxes and regulatory networks. By providing dynamic and spatially resolved information, this compound-based tools can help bridge the gap between genomic information and metabolic function.

Computational Modeling and Simulation of this compound Biochemical Interactions

Computational methods, particularly molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are becoming indispensable for interpreting experimental data obtained from fluorescent probes. mdpi.com Applying these tools to this compound can provide atomic-level insights into its behavior and interactions, guiding the design of improved probes and aiding in the analysis of experimental results.

Molecular dynamics simulations can be used to model the behavior of this compound within a lipid bilayer and at the active site of an enzyme. MD studies on free pyrene and pyrene-labeled lipids have shown that the pyrene moiety tends to reside in the hydrophobic acyl chain region of the membrane, with its orientation dependent on the membrane's phase. escholarship.orgacs.org Simulations can reveal how the probe perturbs the local membrane environment, which is crucial for understanding whether the probe is a faithful reporter of the native system. mdpi.comnih.gov For this compound, simulations could predict its preferred depth and orientation within a membrane, how it interacts with different lipid species, and its rate of translocation across the bilayer, which has been shown to be a property of similar pyrene-labeled metabolites like (1-pyrenebutyryl)carnitine. nih.gov

When studying protein-lipid interactions, MD simulations can model the docking of this compound into the binding pocket of a target enzyme, such as carnitine palmitoyl-CoA transferase. nih.gov These simulations can identify key amino acid residues involved in binding, predict the binding affinity, and reveal conformational changes in the enzyme upon probe binding. acs.orgscirp.org This information is invaluable for understanding the basis of enzyme specificity and for designing next-generation probes with enhanced affinity for a particular target.

Quantum mechanical calculations can be employed to understand and predict the photophysical properties of the pyrene fluorophore. koreascience.krfau.de Techniques like time-dependent density functional theory (TD-DFT) can calculate the excitation and emission energies, quantum yields, and fluorescence lifetimes of this compound and its derivatives. researchgate.net These calculations can explain how the chemical environment—such as the polarity of a solvent or the proximity of amino acid residues in an enzyme's active site—affects the fluorescence signal. This is critical for interpreting experimental data where changes in fluorescence are used to infer binding or enzymatic activity. For instance, QM calculations can model how interactions within an enzyme active site might lead to a "turn-on" fluorescence response. nih.gov

Table 2: Computational Approaches for Studying this compound

| Computational Method | Application Area | Research Question Addressed |

| Molecular Dynamics (MD) | Membrane Interaction | What is the location, orientation, and dynamic behavior of the probe within a lipid bilayer? How does it perturb the membrane? |

| Enzyme Binding | How does the probe dock into the active site? Which residues are critical for binding? What conformational changes are induced? | |

| Quantum Mechanics (QM) | Photophysics | What are the predicted absorption/emission spectra? How does the environment affect fluorescence properties (e.g., quenching, shifts)? |

| Hybrid QM/MM | Enzyme Catalysis | How does the electronic structure of the probe change during the enzymatic reaction? What is the reaction mechanism at the quantum level? |

By combining these computational approaches with experimental work, a much more detailed and accurate picture of this compound's biochemical interactions can be achieved.

Exploration of Novel Bioanalytical and Biotechnological Applications

Beyond its use in fundamental research, this compound and its derivatives have the potential to be developed into tools for various bioanalytical and biotechnological applications, including diagnostics, drug discovery, and materials science.

One major area of application is in the development of biosensors . The sensitivity of the pyrene fluorophore to its environment makes it an excellent component for sensors designed to detect specific analytes or enzymatic activities. For example, pyrene-based hydrogen-bonded organic frameworks (Py-HOFs) have been developed as new emitters for ultrasensitive electrochemiluminescence (ECL) assays. acs.org A sensor for a specific acyl-CoA-utilizing enzyme could be designed where the enzymatic processing of a this compound derivative leads to a measurable change in fluorescence or luminescence. Such sensors could be integrated into high-throughput screening (HTS) platforms for discovering enzyme inhibitors. nih.gov

In drug discovery and development , fluorescent assays based on this compound could be used to screen compound libraries for modulators of enzymes involved in fatty acid metabolism, a target class for diseases like cancer, diabetes, and metabolic syndrome. cardiff.ac.uk For instance, a continuous assay could monitor the activity of a key acyltransferase in real-time, allowing for the rapid identification of potent and selective inhibitors. Furthermore, the pyrenebutyryl moiety itself has been shown to enhance the membrane-penetrating capabilities of cell-penetrating peptides (CPPs), suggesting a potential role for this compound derivatives in drug delivery systems. mdpi.com

The unique properties of pyrene, such as its ability to form excimers and its interaction with graphitic surfaces, open up applications in biomaterials and nanotechnology . The pyrene group acts as an excellent anchor for immobilizing molecules onto carbon-based materials like graphene. acs.orgrsc.org A this compound derivative could be used to functionalize a graphene-based field-effect transistor (GFET), creating a highly sensitive electronic biosensor for enzymes that bind or process the CoA thioester.

Finally, the ability of pyrene to report on molecular proximity through excimer formation can be exploited to study protein-protein interactions and protein folding . avantiresearch.com A protein could be labeled with a this compound derivative at a specific cysteine residue via a thioester exchange reaction. The interaction of this labeled protein with another protein or its own folding process could bring the pyrene moiety into a different microenvironment or into proximity with another pyrene label, leading to a change in monomer or excimer fluorescence. This would provide a powerful tool for studying the dynamics of protein complexes involved in metabolic regulation.

Q & A

Basic Question: What are the standard methods for synthesizing 1-Pyrenebutyryl-CoA, and how can its purity be confirmed experimentally?

Methodological Answer:

this compound is typically synthesized via conjugation of 1-pyrenebutyric acid with coenzyme A (CoA) using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous conditions. Critical steps include:

- Activation of the carboxylic acid group : Use NMR (e.g., ¹H NMR) to monitor the formation of the active ester intermediate .

- Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Purity is confirmed by >95% peak area integration in chromatograms .

- Characterization : Validate the final product using high-resolution mass spectrometry (HRMS) and UV-Vis spectroscopy (λmax ~ 344 nm for pyrene fluorescence) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.